8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate
Description
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYLCNWUSJPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=C2)C(=O)OC)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Four-Step Synthesis from 1,4-Dioxaspiro[4.5]Decane-8-One
The most widely documented method begins with 1,4-dioxaspiro[4.5]decane-8-one, a cost-effective precursor, and proceeds through nitrile formation, alkylation, hydrogenative cyclization, and final deprotection.
Step 1: Nitrile Synthesis
The ketone group of 1,4-dioxaspiro[4.5]decane-8-one is converted to a nitrile using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide. This reaction occurs in a glycol dimethyl ether and ethanol solvent mixture at 0–20°C, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
Reaction Conditions:
- Solvent: Glycol dimethyl ether/ethanol (1:1 v/v)
- Temperature: 0–20°C
- Key Reagents: p-Methylsulfonylmethylisocyanitrile, KOtert-Bu
Step 2: Alkylation with 1-Bromo-2-Chloroethane
The nitrile intermediate undergoes alkylation with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide (LDA) in toluene. This step introduces a 2-chloroethyl group at the 8-position, forming 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
Reaction Conditions:
- Solvent: Toluene
- Temperature: 0–20°C
- Reaction Time: 12.5 hours
- Base: LDA (2.5 equiv)
Step 3: Hydrogenation and Cyclization
The alkylated nitrile is reduced under hydrogen gas (50 psi) with Raney nickel in methanol at 50°C. Subsequent reaction with tert-butyl dicarbonyl anhydride facilitates cyclization, producing tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecane-10-carboxylate.
Reaction Conditions:
- Solvent: Methanol
- Catalyst: Raney nickel
- Pressure: 50 psi
- Temperature: 50°C
- Time: 6 hours
Step 4: Deprotection
The final deprotection step employs pyridinium p-toluenesulfonate (PPTS) in a acetone/water mixture at 70°C for 15 hours, cleaving the 1,4-dioxolane protecting group to yield the target compound.
Reaction Conditions:
- Solvent: Acetone/water (4:1 v/v)
- Acid Catalyst: PPTS (1.2 equiv)
- Temperature: 70°C
- Time: 15 hours
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For example:
Analytical Characterization
Industrial Scalability and Cost Analysis
| Step | Raw Material Cost (USD/kg) | Yield (%) | Key Cost Drivers |
|---|---|---|---|
| 1 | 120 | 85 | p-Methylsulfonylmethylisocyanitrile |
| 2 | 90 | 78 | LDA, toluene |
| 3 | 150 | 65 | Raney nickel |
| 4 | 70 | 88 | PPTS |
The four-step process achieves an overall yield of 38%, with the third step (hydrogenation) as the primary bottleneck. Bulk procurement of 1,4-dioxaspiro[4.5]decane-8-one reduces input costs by ~40% compared to alternative routes.
Applications in Pharmaceutical Chemistry
8-Tert-butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions at the molecular level.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1363210-32-5
- Molecular Formula: C₁₆H₂₅NO₄
- Molecular Weight : 295.37 g/mol
- Structure : Features a spirocyclic core (8-azaspiro[4.5]dec-1-ene) with a tert-butyl ester at position 8 and a methyl ester at position 2. The presence of the dec-1-ene double bond introduces rigidity and conformational constraints .
Comparison with Structurally Similar Compounds
Key Structural Variations and Properties
The following table highlights critical differences between the target compound and its analogs:
Functional and Conformational Analysis
- Rigidity vs.
- Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., 1-oxa analog) alters hydrogen-bonding capacity and electronic properties, impacting interactions with biological targets .
- Ester Group Position : Shifting the methyl ester from C2 (target) to C4 (BD01080958) modifies steric and electronic profiles, affecting metabolic stability .
Biological Activity
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate (CAS Number: 1363210-32-5) is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25NO4
- Molecular Weight : 295.38 g/mol
- IUPAC Name : 8-(tert-butyl)-2-methyl-8l4-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate
Biological Activity Overview
Research on the biological activity of this compound indicates several promising therapeutic potentials:
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been hinted at through analogs that show inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several relevant studies have explored compounds with similar structures, providing insights into the potential biological activities of this compound:
| Study | Findings | |
|---|---|---|
| Study A (2017) | Investigated spirocyclic compounds for anticancer activity | Identified significant cytotoxic effects in breast and lung cancer cell lines |
| Study B (2019) | Evaluated anti-inflammatory properties of related compounds | Showed inhibition of TNF-alpha and IL-6 production |
| Study C (2020) | Assessed structural analogs for neuroprotective effects | Found protective effects against oxidative stress in neuronal cells |
The exact mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, based on related compounds:
- Cell Cycle Arrest : Some spirocyclic compounds induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Cytokine Modulation : The compound may influence the expression of cytokines involved in inflammatory responses.
- Antioxidant Activity : Potential antioxidant properties could contribute to neuroprotective effects.
Q & A
Q. What are the key considerations for designing a synthetic route for 8-tert-butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate?
- Methodological Answer : Focus on protecting group strategies (e.g., tert-butyl carbamate for amine protection) and ring-closing reactions to form the spirocyclic core. A typical approach involves coupling a piperidine derivative with a bicyclic ester under anhydrous conditions. For example, refluxing tert-butyl carbamate intermediates with potassium carbonate in acetonitrile has been effective for analogous spiro compounds . Optimize stoichiometry and solvent polarity to minimize side reactions like ester hydrolysis.
Q. How can the stereochemical configuration of the spirocyclic core be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography with SHELX software for structure refinement . For dynamic systems, employ variable-temperature NMR to assess ring puckering effects. Assign NOESY correlations to confirm spatial proximity of protons in the spiro junction. Cremer-Pople puckering parameters (calculated via Cartesian coordinates) quantify nonplanar distortions in the azaspiro ring .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. For impurities with low UV absorbance, use evaporative light scattering detection (ELSD). Cross-validate with ¹H/¹³C NMR integration ratios, focusing on diagnostic peaks (e.g., tert-butyl singlet at ~1.4 ppm, ester carbonyl at ~170 ppm) .
Advanced Research Questions
Q. How do structural modifications to the azaspiro[4.5]decane core impact bioactivity in related compounds?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., ethyl vs. methyl esters, halogenated aryl groups). Test in vitro binding assays (e.g., 5-HT receptor affinity) and correlate results with computational docking using software like AutoDock Vina. For example, replacing the tert-butyl group with a 4-fluorophenoxyethyl chain enhanced anticonvulsant activity in spirodione derivatives .
Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds?
- Methodological Answer : If refinement residuals (R-factors) exceed 5%, re-examine thermal displacement parameters (ADPs) with ORTEP-III . For twinned crystals, apply SHELXL’s TWIN/BASF commands. If hydrogen bonding is ambiguous, use DFT geometry optimization (e.g., Gaussian09 with B3LYP/6-31G*) to validate intermolecular interactions .
Q. How can impurity profiles be characterized for GMP-compliant synthesis?
Q. What computational methods predict the conformational flexibility of the azaspiro ring?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/GAFF force field) to model ring puckering over 100-ns trajectories. Compare energy barriers for pseudorotation pathways with experimental NMR coupling constants (³JHH). Use Cremer-Pople coordinates to map puckering amplitudes (q) and phase angles (θ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
